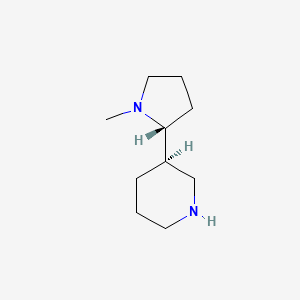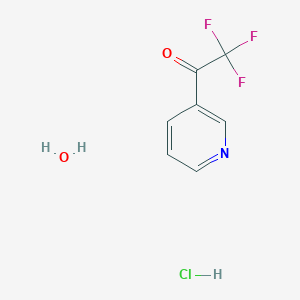
(4AS,5R,8aS)-1-benzyl-N,N-dimethyldecahydroquinoxalin-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4AS,5R,8aS)-1-benzyl-N,N-dimethyldecahydroquinoxalin-5-amine is a complex organic compound with a unique structure that includes a quinoxaline core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4AS,5R,8aS)-1-benzyl-N,N-dimethyldecahydroquinoxalin-5-amine typically involves multiple steps, starting from simpler organic molecules. The synthetic route may include the formation of the quinoxaline core, followed by the introduction of the benzyl and dimethylamine groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for large-scale production. This could include the use of continuous flow reactors, efficient purification methods, and cost-effective raw materials to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(4AS,5R,8aS)-1-benzyl-N,N-dimethyldecahydroquinoxalin-5-amine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction and conditions used. For example, oxidation may yield quinoxaline derivatives, while reduction could produce amine derivatives.
Applications De Recherche Scientifique
(4AS,5R,8aS)-1-benzyl-N,N-dimethyldecahydroquinoxalin-5-amine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical studies.
Industry: It could be used in the production of specialty chemicals or materials.
Mécanisme D'action
The mechanism of action of (4AS,5R,8aS)-1-benzyl-N,N-dimethyldecahydroquinoxalin-5-amine involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context and application. For example, it may bind to receptors or enzymes, modulating their activity and leading to downstream effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to (4AS,5R,8aS)-1-benzyl-N,N-dimethyldecahydroquinoxalin-5-amine include other quinoxaline derivatives and amine-containing compounds. Examples include:
- (1R,4aS,5R,8aS)-5-(5-hydroxy-3-methylpentyl)-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylic acid .
- Neoandrographolide .
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the benzyl and dimethylamine groups attached to the quinoxaline core. These features may confer unique chemical and biological properties, making it valuable for specific applications.
Propriétés
IUPAC Name |
(4aS,5R,8aS)-1-benzyl-N,N-dimethyl-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoxalin-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3/c1-19(2)15-9-6-10-16-17(15)18-11-12-20(16)13-14-7-4-3-5-8-14/h3-5,7-8,15-18H,6,9-13H2,1-2H3/t15-,16+,17+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWESEHYQUMTBRP-IKGGRYGDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCCC2C1NCCN2CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)[C@@H]1CCC[C@H]2[C@H]1NCCN2CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3S)-3-[(2R)-1-methylpyrrolidin-2-yl]piperidine](/img/structure/B8025649.png)

![(1,1-Dimethyl-5,8-dioxaspiro[3.4]octan-2-yl)methanol](/img/structure/B8025667.png)

![(4AR,9aR)-tert-butyl octahydro-[1,4]oxazino[3,2-c]azepine-4(4aH)-carboxylate](/img/structure/B8025672.png)






![tert-Butyl (1s,5s)-7-hydroxy-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate](/img/structure/B8025726.png)

